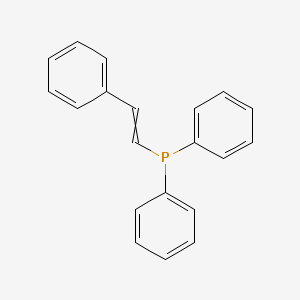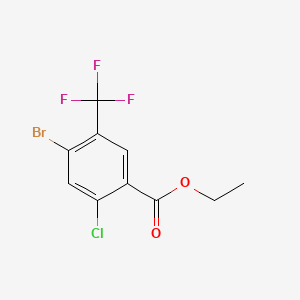
Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate: Similar in structure but with different substituents.
4-Bromo-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine but with an amine group instead of an ester.
4-Bromobenzotrifluoride: Lacks the ester group and has a simpler structure.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C10H7BrClF3O2 |
|---|---|
Molecular Weight |
331.51 g/mol |
IUPAC Name |
ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrClF3O2/c1-2-17-9(16)5-3-6(10(13,14)15)7(11)4-8(5)12/h3-4H,2H2,1H3 |
InChI Key |
TYMJUDYSXKUZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


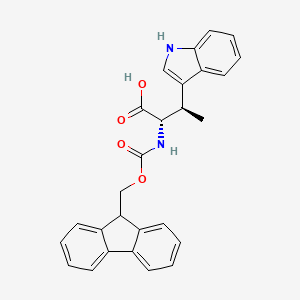
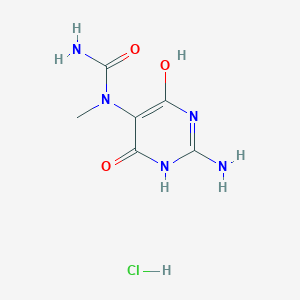
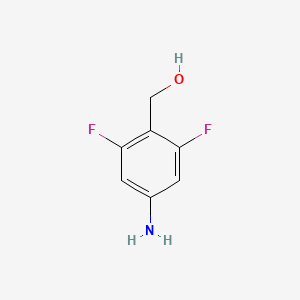

![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
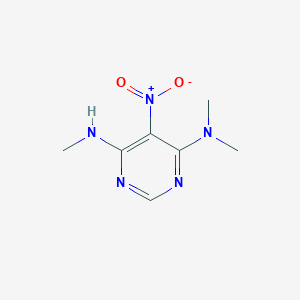
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
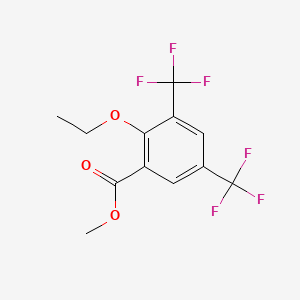
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
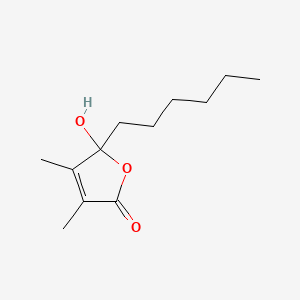
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)
